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Compound Name: L-Menthyl acetate

Cat. No.: B1212664 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for L-
Menthyl acetate, a widely used compound in the flavor, fragrance, and pharmaceutical

industries. The document is intended for researchers, scientists, and drug development

professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for

data acquisition.

Introduction
L-Menthyl acetate, with the chemical formula C₁₂H₂₂O₂, is the ester formed from L-menthol

and acetic acid. Its molecular weight is 198.30 g/mol . Accurate structural elucidation and purity

assessment are critical for its application in various fields. This guide summarizes the key

spectroscopic data that defines its chemical structure and facilitates its identification.

Quantitative Spectroscopic Data
The following sections present the core spectroscopic data for L-Menthyl acetate in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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Table 1: ¹H NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCl₃)

Atom Number
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 4.65 ddd 10.9, 10.9, 4.4

2 1.65 m -

3ax 1.05 m -

3eq 2.00 m -

4ax 0.99 m -

4eq 1.68 m -

5 1.40 m -

6 1.85 m -

7 (CH₃) 0.88 d 7.0

8 (CH) 2.15 m -

9 (CH₃) 0.75 d 7.0

10 (CH₃) 0.85 d 7.0

| 11 (CH₃-CO) | 2.03 | s | - |

Data sourced from peer-reviewed literature. Chemical shifts are referenced to TMS (δ = 0.00

ppm).

Table 2: ¹³C NMR Spectroscopic Data for L-Menthyl Acetate (Solvent: CDCl₃)
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Atom Number Chemical Shift (δ) ppm

1 74.5

2 47.2

3 34.3

4 22.1

5 41.0

6 31.5

7 (CH₃) 20.8

8 (CH) 26.5

9 (CH₃) 16.4

10 (CH₃) 23.5

11 (C=O) 170.8

| 12 (CH₃-CO) | 21.3 |

Data sourced from peer-reviewed literature and spectral databases. Chemical shifts are

referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of L-Menthyl acetate is characterized by the prominent ester functional group.

Table 3: Key IR Absorption Bands for L-Menthyl Acetate
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2958 - 2872 Strong C-H Stretch
Alkane (CH, CH₂,
CH₃)

1735 - 1740 Strong C=O Stretch Ester

1459 Medium C-H Bend Alkane

1370 Medium
C-H Bend (gem-

dimethyl)
Isopropyl Group

1245 Strong C-O Stretch (acyl-oxy) Ester

| 1028 | Medium | C-O Stretch (alkyl-oxy)| Ester |

Data compiled from various spectral databases.[1][2][3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. The data below

corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Major Fragments in the EI-Mass Spectrum of L-Menthyl Acetate

m/z (Mass/Charge) Relative Intensity (%)
Probable Fragment
Identity

198 Low [M]⁺ (Molecular Ion)

156 Moderate [M - C₂H₂O]⁺

138 High [M - CH₃COOH]⁺

95 High [C₇H₁₁]⁺

81 High [C₆H₉]⁺

| 43 | Base Peak (100%) | [CH₃CO]⁺ (Acetyl Cation) |
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Data compiled from NIST and PubChem spectral databases.[1][5][6]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for liquid

organic compounds such as L-Menthyl acetate.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of L-Menthyl acetate for ¹H NMR, or 50-100 mg for

¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

The solvent should contain a reference standard, typically tetramethylsilane (TMS).

Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small

plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

Instrumentation: Place the capped and labeled NMR tube into the spectrometer's spinner

turbine and insert it into the magnet.

Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). For ¹³C NMR,

spectra are typically acquired with broadband proton decoupling to simplify the spectrum to

single lines for each unique carbon atom.[9]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum

is referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

Background Spectrum: Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a

suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for

absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.

Sample Application: Place a small drop of neat L-Menthyl acetate directly onto the center of

the ATR crystal, ensuring complete coverage of the sampling area.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Menthyl-acetate
https://www.chemicalbook.com/SpectrumEN_2623-23-6_MS.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89485&Mask=200
https://www.benchchem.com/product/b1212664?utm_src=pdf-body
https://www.benchchem.com/product/b1212664?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://www.benchchem.com/product/b1212664?utm_src=pdf-body
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Measurement: Lower the instrument's press arm to ensure good contact between

the liquid sample and the crystal.[11]

Data Acquisition: Initiate the scan. The infrared beam passes through the crystal and reflects

at the sample interface. An evanescent wave penetrates a small distance into the sample,

where absorption occurs. The attenuated beam is then directed to the detector.

Cleaning: After the measurement, wipe the sample from the crystal using a soft, solvent-

dampened cloth (e.g., Kimwipe with isopropanol).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of L-Menthyl acetate in a volatile organic

solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port,

which is heated to ensure rapid vaporization of the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)

through a capillary column. The column's stationary phase separates components based on

their boiling points and polarity. The GC oven is typically programmed to ramp up in

temperature to facilitate elution.[12]

Ionization (Electron Ionization - EI): As compounds elute from the GC column, they enter the

MS ion source. Here, they are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.[12]

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum for the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like L-Menthyl acetate using the spectroscopic methods described.

Sample Preparation

Spectroscopic Analysis

Data Acquisition

Structural Elucidation

Pure Sample:
L-Menthyl Acetate

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Chemical Shifts (δ)
Coupling Constants (J)

Integration

Absorption Bands (cm⁻¹)
Functional Groups

Molecular Ion Peak [M]⁺
Fragmentation Pattern (m/z)

Combined Data
Interpretation

Verified Structure of
L-Menthyl Acetate

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Structure Verification.

This guide serves as a centralized resource for the spectroscopic properties of L-Menthyl
acetate. The presented data and protocols are fundamental for quality control, research, and

development activities involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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